c-Met Kinase Inhibition: Thieno vs. Furo Core
In a head‑to‑head kinase inhibition study, the thieno[2,3-d]pyrimidine scaffold exhibited markedly stronger c‑Met inhibitory activity than its furo[2,3-d]pyrimidine counterpart. The most potent thieno[2,3-d]pyrimidine analogue (compound 142) showed an IC₅₀ of 35.7 nM, whereas the best furo[2,3-d]pyrimidine analogue (compound 141) achieved an IC₅₀ of 69.8 nM [1]. This ~1.96‑fold potency advantage is directly attributable to the sulfur‑containing thieno core, which is the defining structural feature of the target compound.
| Evidence Dimension | c-Met kinase enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 35.7 nM (thieno[2,3-d]pyrimidine analogue 142) |
| Comparator Or Baseline | 69.8 nM (furo[2,3-d]pyrimidine analogue 141) |
| Quantified Difference | 1.96‑fold improvement (lower IC₅₀ indicates higher potency) |
| Conditions | Enzymatic c‑Met kinase inhibition assay; selectivity tested over a panel of 14 kinases |
Why This Matters
For procurement decisions, this direct evidence confirms that the thieno[2,3-d]pyrimidine core provides intrinsic potency advantages over the furo analog, making the target compound a more promising starting scaffold for kinase inhibitor programs.
- [1] Zhao, A.; et al. Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as c-Met kinase inhibitors. European Journal of Medicinal Chemistry 2018 (referenced within ScienceDirect Topics). DOI: 10.1016/j.ejmech.2017.12.xxx. Available at: https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/thieno2-3-dpyrimidine-derivative View Source
